molecular formula C12H17NO2 B14772674 2-(2-Methoxyphenoxy)piperidine

2-(2-Methoxyphenoxy)piperidine

Cat. No.: B14772674
M. Wt: 207.27 g/mol
InChI Key: HDVBILJGOVKRDH-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)piperidine (CID 72206690) is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This piperidine derivative serves as a versatile and valuable building block in medicinal chemistry and pharmaceutical research. Its structure, featuring a piperidine ring linked to a 2-methoxyphenoxy (guaiacol) group, makes it a key intermediate in the synthesis of more complex molecules. Researchers utilize this compound in the exploration and development of new therapeutic agents, particularly as a precursor or synthon for compounds targeting the central nervous system. The presence of the piperidine ring is a common motif in many bioactive molecules, and its combination with the methoxyphenoxy group can be exploited to fine-tune the lipophilicity, steric profile, and electronic properties of lead compounds. This compound is for research use only and is strictly intended for use in laboratory settings. It is not intended for diagnostic or therapeutic procedures in humans or animals. As with all chemicals, appropriate safety protocols must be followed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-(2-methoxyphenoxy)piperidine

InChI

InChI=1S/C12H17NO2/c1-14-10-6-2-3-7-11(10)15-12-8-4-5-9-13-12/h2-3,6-7,12-13H,4-5,8-9H2,1H3

InChI Key

HDVBILJGOVKRDH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2CCCCN2

Origin of Product

United States

Synthetic Methodologies for 2 2 Methoxyphenoxy Piperidine and Analogues

Strategies for Piperidine (B6355638) Ring Formation

The piperidine ring is a ubiquitous structural motif in natural products and pharmaceuticals, leading to the development of numerous synthetic strategies for its construction. These methods range from classical cyclization reactions to modern catalytic approaches that offer high levels of stereocontrol.

N-Heterocyclization of Primary Amines with Diols

A direct and environmentally benign approach to piperidine synthesis is the N-heterocyclization of primary amines with 1,5-diols. This method typically proceeds via a "hydrogen borrowing" or "hydrogen transfer" mechanism, where the diol is transiently oxidized to a dialdehyde, which then undergoes condensation with the amine followed by reduction of the resulting iminium ion intermediates. This process is often catalyzed by transition metal complexes, such as those based on iridium or ruthenium.

The iridium-catalyzed N-heterocyclization of primary amines with diols offers an efficient route to various cyclic amines, including piperidines. organic-chemistry.org This method is advantageous due to the formation of water as the only byproduct. nih.gov For instance, a CpIr complex has been shown to effectively catalyze the reaction between a primary amine and a 1,5-diol to furnish the corresponding N-substituted piperidine. organic-chemistry.org

Table 1: Examples of Iridium-Catalyzed N-Heterocyclization of Primary Amines with Diols
AmineDiolCatalystBaseSolventTemp (°C)Yield (%)Reference
Benzylamine1,5-Pentanediol[CpIrCl2]2NaHCO3Toluene11095 organic-chemistry.org
Aniline1,5-Pentanediol[Cp*IrCl2]2NaHCO3Toluene11085 organic-chemistry.org

Reduction of Pyridinium (B92312) Salts

The catalytic hydrogenation of pyridinium salts represents a widely utilized method for the synthesis of piperidine derivatives. This approach involves the reduction of the aromatic pyridine ring to its saturated piperidine counterpart. Various catalytic systems, often employing noble metals such as rhodium, iridium, and palladium, have been developed to achieve high yields and, in many cases, high enantioselectivity. liverpool.ac.uk

The asymmetric hydrogenation of pyridinium salts is a powerful tool for accessing chiral piperidines. dicp.ac.cn For instance, iridium catalysts bearing chiral phosphine ligands have been successfully employed for the enantioselective reduction of 2-substituted pyridinium salts, affording the corresponding piperidines with high enantiomeric excess. dicp.ac.cn Rhodium-catalyzed transfer hydrogenation of pyridinium salts using formic acid as a hydrogen source also provides an effective route to chiral piperidines. acs.org

Table 2: Examples of Catalytic Reduction of Pyridinium Salts
Pyridinium SaltCatalystLigandH2 Pressure (psi)SolventTemp (°C)Yield (%)ee (%)Reference
N-Benzyl-2-phenylpyridinium bromide[Ir(COD)Cl]2(R)-SynPhos600Toluene/CH2Cl2289392 dicp.ac.cn
N-Benzyl-3-phenylpyridinium bromideRh(cod)2OTfJosiPhos J002-250 barTHF/MeOH50169 unimi.it

Cyclocondensation Reactions Utilizing Alkyl Dihalides and Amines

A classical and straightforward method for constructing the piperidine ring is the cyclocondensation reaction between a primary amine and a 1,5-dihaloalkane. dtic.mil This reaction proceeds via a double nucleophilic substitution, where the amine nitrogen displaces both halide leaving groups to form the six-membered ring. This method is often carried out under basic conditions to neutralize the hydrogen halide formed during the reaction. Microwave-assisted synthesis in an aqueous medium has been shown to be an efficient and green approach for this transformation. nih.gov

This one-pot synthesis provides a direct route to a variety of N-substituted piperidines. The choice of the dihalide and the primary amine allows for the introduction of various substituents on the nitrogen and potentially on the carbon framework of the piperidine ring.

Table 3: Examples of Cyclocondensation of Alkyl Dihalides with Amines
AmineDihalideBaseSolventConditionsYield (%)Reference
Benzylamine1,5-DibromopentaneK2CO3WaterMicrowave, 150°C, 10 min92 nih.gov
Aniline1,5-DibromopentaneK2CO3WaterMicrowave, 150°C, 15 min88 nih.gov

Enantioselective Synthesis of Piperidine Scaffolds

The demand for enantiomerically pure piperidine derivatives in drug discovery has driven the development of numerous enantioselective synthetic methods. nih.gov These strategies aim to control the stereochemistry at one or more chiral centers of the piperidine ring. Asymmetric hydrogenation of pyridinium salts, as mentioned earlier, is a prominent example. liverpool.ac.uk

Other approaches include the use of chiral auxiliaries, organocatalysis, and kinetic resolutions. For instance, organocatalytic intramolecular aza-Michael reactions of N-tethered alkenes can produce enantiomerically enriched substituted piperidines. nih.gov The kinetic resolution of racemic 2-arylpiperidines using a chiral base system has also been demonstrated to be an effective method for obtaining enantioenriched products. acs.orgnih.gov

Table 4: Examples of Enantioselective Synthesis of Piperidines
Reaction TypeSubstrateCatalyst/ReagentSolventTemp (°C)Yield (%)ee/erReference
Asymmetric HydrogenationN-Benzyl-2-phenylpyridinium bromide[Ir(COD)Cl]2 / (R)-SynPhosToluene/CH2Cl2289392% ee dicp.ac.cn
Organocatalytic aza-MichaelN-Cinnamyl-p-toluenesulfonamideQuinoline-derived catalystTolueneRT8590% ee nih.gov
Kinetic Resolutionrac-N-Boc-2-phenylpiperidinen-BuLi / (-)-SparteineToluene-7845 (recovered SM)99:1 er nih.gov

Prins Cyclization Variants for Halopiperidine Synthesis

The aza-Prins cyclization is a powerful reaction for the diastereoselective synthesis of substituted piperidines, particularly 4-halopiperidines. semanticscholar.org This reaction involves the acid-catalyzed condensation of a homoallylic amine with an aldehyde to form an N-acyliminium ion, which then undergoes an intramolecular cyclization with concomitant trapping of a halide nucleophile. diva-portal.org The stereochemical outcome of the cyclization is often highly controlled, leading to the formation of specific diastereomers. researchgate.net

This methodology allows for the introduction of substituents at the 2- and 4-positions of the piperidine ring with good stereocontrol. The resulting 4-halopiperidines are versatile intermediates that can be further functionalized.

Table 5: Examples of Aza-Prins Cyclization for Halopiperidine Synthesis
Homoallylic AmineAldehydeAcid/Halide SourceSolventTemp (°C)Yield (%)DiastereoselectivityReference
N-TosylhomoallylamineBenzaldehyde (B42025)HBF4·OEt2CH2Cl2RT85cis-selective researchgate.net
N-Boc-homoallylamineIsobutyraldehydeInBr3CH2Cl2RT82trans-selective semanticscholar.org

Construction of the Phenoxy Ether Linkage

The formation of the C-O bond between the piperidine ring and the 2-methoxyphenol moiety can be achieved through well-established cross-coupling reactions, namely the Ullmann condensation and the Buchwald-Hartwig amination, which has been adapted for ether synthesis. These reactions typically involve the coupling of a piperidine derivative (e.g., a 2-halopiperidine or a 2-hydroxypiperidine) with 2-methoxyphenol or a derivative thereof.

The Ullmann condensation is a classical method for the formation of diaryl ethers, which can be extended to the synthesis of aryl alkyl ethers. wikipedia.orgorganic-chemistry.org This reaction typically involves the copper-catalyzed coupling of a phenol with an aryl or alkyl halide at elevated temperatures. mdpi.com Ligand-accelerated protocols have been developed to improve the reaction conditions and substrate scope.

The Buchwald-Hartwig amination chemistry has been successfully adapted for the palladium-catalyzed formation of C-O bonds. wikipedia.org This method, often referred to as Buchwald-Hartwig O-arylation, allows for the coupling of alcohols with aryl halides or triflates under milder conditions than the traditional Ullmann condensation. organic-chemistry.org The choice of palladium catalyst and phosphine ligand is crucial for achieving high yields and functional group tolerance. semanticscholar.org

A plausible synthetic route to 2-(2-methoxyphenoxy)piperidine could involve the initial synthesis of a 2-hydroxypiperidine derivative, followed by a Buchwald-Hartwig O-arylation with 2-bromoanisole or an Ullmann condensation with 2-methoxyphenol. Alternatively, a 2-halopiperidine could be coupled with 2-methoxyphenol using either of these methods.

Table 6: Representative Conditions for Phenoxy Ether Linkage Formation
Reaction TypePiperidine SubstrateAryl PartnerCatalystLigandBaseSolventTemp (°C)Reference
Ullmann Condensation2-Hydroxypiperidine2-BromoanisoleCuIPicolinic acidK3PO4DMSO120 mdpi.com
Buchwald-Hartwig O-arylation2-Hydroxypiperidine2-BromoanisolePd(OAc)2BINAPCs2CO3Toluene100 wikipedia.org

Compound Names

Compound Name
This compound
(-)-Sparteine
1,5-Dibromopentane
1,5-Pentanediol
2-Bromoanisole
2-Hydroxypiperidine
Aniline
Benzaldehyde
Benzylamine
BINAP
Cp*Ir complex
Isobutyraldehyde
JosiPhos J002-2
N-Benzyl-2-phenylpyridinium bromide
N-Benzyl-3-phenylpyridinium bromide
N-Boc-homoallylamine
N-Cinnamyl-p-toluenesulfonamide
N-Tosylhomoallylamine
Picolinic acid
rac-N-Boc-2-phenylpiperidine
Rh(cod)2OTf
SynPhos

Construction of the Phenoxy Ether Linkage

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) presents a potential route for forming the aryl-ether bond. This reaction typically involves the displacement of a leaving group on an aromatic ring by a nucleophile. chemistrysteps.com For the synthesis of this compound, this would involve the piperidine moiety acting as the nucleophile.

The mechanism proceeds via an addition-elimination pathway, where the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.com Aromaticity is restored upon the expulsion of the leaving group. chemistrysteps.com For a successful SNAr reaction, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. chemistrysteps.comyoutube.com

In the context of this compound synthesis, this would require a starting material such as 1-fluoro-2-methoxybenzene bearing an additional activating group (e.g., a nitro group). The piperidine would then act as the nucleophile. However, the reactivity of piperidine in SNAr reactions can be complex; for instance, studies on the reactions of piperidine with 2-substituted N-methylpyridinium ions show that the mechanism can involve rate-determining deprotonation of the addition intermediate. nih.gov The efficiency of this method is highly dependent on the nature and position of both the leaving group and any activating groups on the aromatic ring. sci-hub.se

Table 1: Key Factors in SNAr Reactions for Aryl Ether Synthesis

FactorDescriptionImpact on Reaction
Leaving Group The group being displaced from the aromatic ring.The reactivity order is often F > Cl > Br > I, as the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen. nih.gov
Activating Group Electron-withdrawing group (e.g., -NO₂, -CN) on the aromatic ring.Essential for stabilizing the negative charge of the Meisenheimer intermediate. Must be positioned ortho or para to the leaving group. chemistrysteps.com
Nucleophile The species attacking the aromatic ring (e.g., piperidine).Strong nucleophiles are required. Basicity can sometimes lead to side reactions. youtube.com
Solvent The medium in which the reaction is conducted.Polar aprotic solvents (e.g., DMSO, HMPA) are often effective at solvating the cation without interfering with the nucleophile. sci-hub.se

Mitsunobu Reaction Protocols

The Mitsunobu reaction is a versatile method for forming C-O bonds under mild, dehydrative conditions. nih.gov It facilitates the conversion of a primary or secondary alcohol into various functional groups, including ethers, by reacting it with a suitable nucleophile in the presence of a phosphine (typically triphenylphosphine, PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govresearchgate.net

This reaction could be applied to the synthesis of this compound in two ways:

Reacting a protected 2-hydroxypiperidine with 2-methoxyphenol (guaiacol).

Reacting a piperidine derivative containing a primary or secondary alcohol with 2-methoxyphenol.

A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center, making it a powerful tool in stereoselective synthesis. missouri.edu The reaction proceeds through the activation of the alcohol by the PPh₃/DEAD reagent system, making the hydroxyl group a good leaving group, which is then displaced by the nucleophile (in this case, the phenoxide derived from 2-methoxyphenol). missouri.edu While highly effective, the reaction can be challenging to purify due to stoichiometric amounts of triphenylphosphine oxide and dialkyl hydrazodicarboxylate byproducts. missouri.edudntb.gov.ua

Recent advancements have focused on developing modified reagents to simplify purification. nih.gov The reaction is widely used in the synthesis of natural products and complex molecules due to its reliability and stereoselectivity. nih.gov

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry, proceeding via an SN2 mechanism. wikipedia.org The reaction involves an alkoxide nucleophile attacking an alkyl halide or another substrate with a suitable leaving group (like a tosylate or mesylate). masterorganicchemistry.com

For the synthesis of this compound, the most viable Williamson approach would involve the reaction of a 2-methoxyphenoxide (guaiacolate) salt with a piperidine derivative bearing a leaving group at the 2-position (e.g., 2-chloropiperidine or 2-tosyloxypiperidine). The 2-methoxyphenoxide is typically generated by treating 2-methoxyphenol with a strong base such as sodium hydride (NaH) or potassium hydroxide (KOH). byjus.comrichmond.edu

Reaction Scheme:

Step 1 (Alkoxide formation): 2-Methoxyphenol + NaH → Sodium 2-methoxyphenoxide + H₂

Step 2 (SN2 reaction): Sodium 2-methoxyphenoxide + 2-Halopiperidine → this compound + NaX

Because the reaction follows an SN2 pathway, it is most efficient with primary and secondary alkyl halides. masterorganicchemistry.combyjus.com Tertiary halides are prone to elimination reactions. masterorganicchemistry.com The piperidine nitrogen would likely require a protecting group during this synthesis to prevent it from acting as a competing nucleophile.

Multi-Step Synthetic Routes to this compound and its Core Scaffolds

The construction of this compound often requires a multi-step approach, where the synthesis of the core piperidine scaffold is a crucial first phase. fiveable.mesavemyexams.com Various methods exist for constructing the piperidine ring itself, which can then be elaborated to the final product. dtic.milnih.gov

One common strategy involves the reduction of substituted pyridine precursors. For example, a 2-(2-methoxyphenoxy)pyridine could be synthesized first, followed by catalytic hydrogenation to reduce the pyridine ring to a piperidine ring. This approach benefits from the wide availability of substituted pyridines.

Alternatively, the piperidine ring can be constructed from acyclic precursors through cyclization reactions. nih.gov For instance, a 5-aminoalkanol can undergo cyclization to form the piperidine ring. dtic.mil Following the formation of a suitable piperidine intermediate, such as a protected 2-hydroxypiperidine or 2-halopiperidine, one of the ether synthesis methodologies described above (e.g., Williamson or Mitsunobu) can be employed to attach the 2-methoxyphenoxy group.

A representative multi-step sequence could be:

Synthesis of a protected 2-piperidone: Starting from simpler precursors. dtic.mil

Reduction of the lactam: Using a reducing agent like LiAlH₄ to yield the corresponding protected piperidine.

Functionalization at the 2-position: Introduction of a hydroxyl or a leaving group.

Ether formation: Coupling with 2-methoxyphenol using Williamson or Mitsunobu conditions.

Deprotection: Removal of any protecting groups to yield the final product.

Derivatization Strategies for Analogues of this compound

Creating analogues of this compound is crucial for structure-activity relationship (SAR) studies. Modifications can be made to both the piperidine ring and the methoxyphenoxy moiety.

Modifications on the Piperidine Nitrogen

The secondary amine of the piperidine ring is a prime site for derivatization. Standard reactions for secondary amines can be employed to introduce a wide variety of substituents.

N-Alkylation: The nitrogen can be alkylated by reacting the parent compound with an alkyl halide or by reductive amination with an aldehyde or ketone. This allows for the introduction of simple alkyl chains or more complex functional groups. google.com

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding N-amides.

N-Sulfonylation: Treatment with sulfonyl chlorides provides N-sulfonamides.

These modifications can significantly alter the physical, chemical, and biological properties of the parent molecule. For example, studies on related phenoxyalkylpiperidines have shown that N-alkylation with various groups is a common strategy for creating libraries of compounds. uniba.it

Substituent Variations on the Methoxyphenoxy Moiety

The electronic and steric properties of the molecule can be fine-tuned by introducing substituents onto the aromatic ring. This is typically achieved by using a substituted 2-methoxyphenol (guaiacol) derivative as a starting material in one of the synthetic routes described earlier. uniba.it

For example, to synthesize an analogue with a chlorine atom on the aromatic ring, a chloroguaiacol derivative would be used in the Williamson or Mitsunobu reaction. This approach allows for the systematic exploration of the effects of different substituents (e.g., halogens, alkyl groups, nitro groups, etc.) at various positions on the phenoxy ring.

Table 2: Examples of Derivatization Strategies

Modification SiteReaction TypeReagents & ConditionsResulting Analogue
Piperidine Nitrogen N-AlkylationR-X (Alkyl Halide), Base (e.g., K₂CO₃), Solvent (e.g., THF)1-Alkyl-2-(2-methoxyphenoxy)piperidine
Piperidine Nitrogen N-AcylationRCOCl (Acyl Chloride), Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂)1-Acyl-2-(2-methoxyphenoxy)piperidine
Methoxyphenoxy Moiety SubstitutionUse of substituted 2-methoxyphenol in ether synthesis2-(Substituted-2-methoxyphenoxy)piperidine

Elaboration of Side Chains and Functional Group Transformations

The structural diversity of this compound analogues is significantly expanded through the elaboration of side chains and various functional group transformations on a pre-formed piperidine core. These modifications are crucial for modulating the physicochemical and pharmacological properties of the molecules. Methodologies in this area focus on the selective modification of the piperidine ring itself, substituents on the ring, or the side chain attached to the piperidine nitrogen.

Direct α-Functionalization of the Piperidine Ring

Direct functionalization of the C-H bond at the α-position (the carbon adjacent to the nitrogen) of the piperidine ring is a powerful strategy for introducing molecular complexity. nih.govresearchgate.net Traditional methods often require harsh conditions, but modern synthetic approaches have enabled more controlled and selective transformations. researchgate.net One prominent method involves the regioselective formation of an endo-cyclic iminium ion from an N-alkyl piperidine, which can then be trapped by a range of carbon-based nucleophiles in a one-pot process. nih.gov This facilitates the α-alkylation and α-heteroarylation of various N-alkyl piperidines. nih.gov

Key aspects of this methodology include:

Regioselectivity: The formation of the endo-cyclic iminium ion can be controlled, leading to selective functionalization even in substituted piperidine rings. nih.gov

Nucleophile Scope: A variety of carbon-based nucleophiles can be employed, allowing for the introduction of diverse functional groups. nih.gov

Functional Group Tolerance: These methods have been shown to be tolerant of various functional groups, making them suitable for late-stage functionalization in complex molecule synthesis. nih.gov

Table 1: Examples of α-Heteroarylation of N-Alkyl Piperidines via Iminium Ion Intermediate

N-Alkyl Piperidine SubstrateHeteroaryl SourceKey Reagents/ConditionsProductYield
N-benzylpiperidine2-Iodopyridine1) PivCl, Et3N; 2) Indium powder, 2-iodopyridine1-benzyl-2-(pyridin-2-yl)piperidine70% (Isolated Yield)
N-(4-phenylbenzyl)piperidine2-Iodopyridine1) PivCl, Et3N; 2) Indium powder, 2-iodopyridine1-(4-phenylbenzyl)-2-(pyridin-2-yl)piperidine72% (Isolated Yield)
N-benzylpiperidine2-Iodobenzothiazole1) PivCl, Et3N; 2) Indium powder, 2-iodobenzothiazole2-(benzo[d]thiazol-2-yl)-1-benzylpiperidine63% (Isolated Yield)

Modification of Ring Substituents

Another key strategy involves the chemical transformation of functional groups already present on the piperidine ring. This allows a common intermediate to be converted into a library of diverse analogues. A prime example is the functionalization of a 4-methylene group on a 2-arylpiperidine core. nih.gov The exocyclic double bond serves as a versatile synthetic handle for introducing new stereocenters and functionalities. nih.gov

For instance, the hydroboration-oxidation of a 4-methylenepiperidine derivative can produce a primary alcohol with high diastereoselectivity. nih.gov This newly introduced hydroxyl group can be further derivatized, for example, by esterification, to introduce a wide array of side chains. nih.gov This approach provides access to various 2,4-disubstituted piperidines, which are important structural motifs in many pharmaceutical compounds. nih.gov

Table 2: Functionalization of 4-Methylene-2-arylpiperidine

Starting MaterialTransformationReagents and ConditionsProductYieldDiastereomeric Ratio (dr)
(S)-tert-butyl 2-phenyl-4-methylenepiperidine-1-carboxylateHydroboration-Oxidation1) BH3·THF; 2) H2O2, NaOH(S)-tert-butyl 4-(hydroxymethyl)-2-phenylpiperidine-1-carboxylate67%99:1
(S)-tert-butyl 4-(hydroxymethyl)-2-phenylpiperidine-1-carboxylateEsterificationp-bromobenzoyl chloride, Et3N, DMAP((2S,4R)-1-(tert-butoxycarbonyl)-2-phenylpiperidin-4-yl)methyl 4-bromobenzoate85%N/A

Transformations on the N-Substituent

The nitrogen atom of the piperidine ring offers a convenient point for introducing and elaborating side chains. A common synthetic route involves preparing a core piperidine structure, which is then elaborated through N-alkylation or N-acylation reactions. uniba.it

A versatile approach involves preparing a piperidine analogue bearing a reactive functional group on the N-substituent, which can then undergo further transformations. For example, an N-substituted piperidine bearing a terminal ester can be hydrolyzed to the corresponding carboxylic acid. nih.gov This acid can then be coupled with various amines to form a library of amides using standard coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). nih.gov Similarly, the piperidine nitrogen itself can be derivatized to form ureas or sulfonamides by reacting with isocyanates or sulfonyl chlorides, respectively. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be employed on N-substituents that are appropriately functionalized (e.g., with a halide). This allows for the formation of C-C bonds, attaching various aryl or heteroaryl moieties to the side chain. nih.gov

Table 3: Elaboration of N-Substituents on the Piperidine Ring

Starting MoietyTransformationReagents and ConditionsResulting Functional Group
N-CH2CH2-Aryl-BrSuzuki CouplingArylboronic acids, Pd(PPh3)4, Na2CO3N-CH2CH2-Aryl-Aryl'
N-CH2CH2-COOEtHydrolysisLiOH, THF, H2ON-CH2CH2-COOH
N-CH2CH2-COOHAmide CouplingR-NH2, EDC, DMAPN-CH2CH2-CONH-R
Piperidine (N-H)Urea FormationKOCN, H2O or R-NCON-CONH2 or N-CONH-R
Piperidine (N-H)Sulfonamide FormationR-SO2Cl, Triethylamine (B128534)N-SO2-R

Advanced Spectroscopic and Chromatographic Characterization of 2 2 Methoxyphenoxy Piperidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR for Structural Elucidation and Confirmation

Proton NMR (¹H NMR) spectroscopy provides crucial information about the number of different types of protons and their neighboring environments within a molecule. In the context of 2-(2-methoxyphenoxy)piperidine derivatives, ¹H NMR spectra are characterized by distinct signals corresponding to the aromatic protons of the methoxyphenoxy group, the protons on the piperidine (B6355638) ring, and any substituents.

For instance, in the ¹H NMR spectrum of 1-(4-methylbenzyl)piperidine, the aromatic protons appear as doublets in the range of δ 7.52-7.57 ppm. rsc.org The protons of the piperidine ring typically resonate in the aliphatic region, with their chemical shifts and multiplicities being influenced by their position and the ring's conformation. rsc.orgchemicalbook.com The methoxy (B1213986) group protons characteristically appear as a sharp singlet, usually around 3.7-3.8 ppm. uniba.it

¹H NMR Chemical Shift Data for Select Piperidine Derivatives
CompoundProton TypeChemical Shift (δ, ppm)Solvent
1-(4-methylbenzyl)piperidineAromatic7.52-7.57 (d)DMSO
Benzylic3.76 (s)
Piperidine1.77-1.89 (m)
4-Methyl-1-[2-(4-methoxyphenoxy)ethyl]piperidineAromatic6.75-6.80 (m)CD3OD
OCH₂4.48 (t)
OCH₃3.73 (s)
Piperidine1.40-3.70 (m)

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments.

In this compound derivatives, the aromatic carbons of the methoxyphenoxy group resonate in the downfield region, typically between δ 110 and 160 ppm. rsc.orgchemicalbook.com The carbon atom bearing the methoxy group (C-O) is characteristically found at the lower end of this range, while the carbon attached to the piperidine ring is also distinctly located. The carbons of the piperidine ring appear in the upfield region, generally between δ 20 and 60 ppm. rsc.orgchemicalbook.com The chemical shift of the methoxy carbon is consistently observed around δ 55-56 ppm. uniba.it

¹³C NMR Chemical Shift Data for Select Piperidine Derivatives
CompoundCarbon TypeChemical Shift (δ, ppm)Solvent
1-(4-methylbenzyl)piperidineAromatic128.64-135.71DMSO
Benzylic62.68
Piperidine24.09, 25.59, 53.86
4-Methyl-1-[2-(4-methoxyphenoxy)ethyl]piperidine (free amine)Aromatic114.6, 115.6, 153.0, 153.8Not Specified
OCH₂66.4
OCH₃56.0
Piperidine21.8, 30.5, 34.3, 54.5, 57.2

Analysis of Piperidine Ring Conformation via NMR

The piperidine ring can adopt several conformations, with the chair form being the most stable. ias.ac.inacs.org However, the presence of bulky substituents can lead to conformational distortions or the adoption of boat or twist-boat conformations. ias.ac.in NMR spectroscopy, particularly the analysis of coupling constants (J-values) from ¹H NMR spectra, is a primary method for determining the preferred conformation of the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Isotopic Patterns

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). tib.eu This precision allows for the unambiguous determination of the elemental formula of a molecule by distinguishing between compounds with the same nominal mass but different elemental compositions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and probing the fragmentation patterns of piperidine derivatives. scielo.brcolostate.edursc.org This soft ionization technique allows for the analysis of large and fragile molecules by transferring ions from solution to the gas phase with minimal decomposition. colostate.edu In the context of this compound derivatives, ESI-MS, particularly when coupled with tandem mass spectrometry (MS/MS), provides invaluable structural information. scielo.br

The fragmentation pathways of piperidine-containing compounds under ESI-MS/MS conditions often involve characteristic losses. For many piperidine alkaloids, the cleavage of the piperidine ring is a prominent fragmentation route. nih.gov The loss of water (H₂O) is a frequently observed predominant process in the fragmentation of protonated piperidine alkaloids. scielo.br For instance, in the ESI-MS/MS analysis of certain piperidine alkaloids, the most abundant fragment ion can result from the loss of a water molecule. scielo.br Furthermore, the presence of specific functional groups can be inferred from the fragmentation pattern; for example, a hydroxyl group at a particular position might lead to a second loss of a water molecule. scielo.br

The study of homologous series of piperidine alkaloids has demonstrated that ESI-MS/MS can effectively elucidate the structures of new compounds and differentiate between isomers. scielo.br The fragmentation patterns of previously identified compounds serve as a basis for identifying new analogs. scielo.br High-resolution mass spectrometry further confirms these structural elucidations. scielo.br

For compounds lacking a strong chromophore for UV detection in liquid chromatography, ESI-MS serves as an essential detector, enabling their analysis and characterization. epa.gov The technique's sensitivity is remarkable, with limits of detection (LOD) and quantitation (LOQ) reaching the femtomole and even attomole levels in specific acquisition modes. nih.gov

Table 1: ESI-MS Data for Piperidine Derivatives

Compound TypeIonization ModeKey ObservationsReference
Piperidine AlkaloidsPositive Ion ESI-MS/MSPredominant loss of H₂O, characteristic ring cleavages. scielo.brscielo.br
Phospholipids with Piperidine ModifierNegative Ion ESI-MSEnhanced negative ion formation. nih.gov
Heroin-related AlkaloidsPositive Ion ESI-MS/MSCleavage of the piperidine ring is a featured fragmentation route. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, offers a non-destructive means to identify functional groups and gain insight into the molecular structure of this compound derivatives.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation. For piperidine derivatives, FT-IR spectra reveal characteristic absorption bands corresponding to specific vibrational modes.

In the FT-IR spectrum of a piperidine derivative, one can typically expect to observe:

N-H Stretching: For secondary amines like piperidine, a narrow absorption band related to the N-H stretch is expected. For example, in 2,2,6,6-tetramethyl-4-piperidinol, this appears around 3255 cm⁻¹. researchgate.net

C-H Stretching: Vibrations for methyl and methylene (B1212753) groups are typically observed in the region of 2842-2985 cm⁻¹. researchgate.net

C-O Stretching: The presence of the methoxy group and the ether linkage in this compound would give rise to characteristic C-O stretching bands.

Aromatic C=C Stretching: The phenoxy group will exhibit C=C stretching vibrations characteristic of the aromatic ring.

The absence or presence of certain bands can confirm chemical transformations. For instance, the disappearance of a broad O-H stretching band and the retention of a sharp N-H band can indicate that a reaction has selectively occurred at the hydroxyl group of a piperidinol derivative. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for Piperidine Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
N-H (secondary amine)Stretch~3255 researchgate.net
C-H (alkyl)Stretch2842-2985 researchgate.net
O-H (hydroxyl)Stretch (broad)3100-3600 researchgate.net
C=O (ester)Stretch~1720 researchgate.net

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis

Fourier Transform Raman (FT-Raman) spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound derivatives, the FT-Raman spectrum would be particularly useful for characterizing the vibrations of the aromatic ring and the piperidine ring skeleton.

Computational methods, such as those using B3LYP methodology, can be employed to calculate the vibrational spectra of related molecules like 2-methyl piperazine (B1678402), and the results often show good agreement with experimental FT-IR and FT-Raman spectra. nih.gov This synergy between computational and experimental spectroscopy aids in the definitive assignment of vibrational bands.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, purification, and quantitative analysis of this compound and its derivatives.

Analytical HPLC for Purity Assessment and Impurity Profiling

Analytical HPLC is routinely used to determine the purity of synthesized piperidine derivatives and to identify and quantify any impurities. nih.govresearchgate.net A common approach involves reversed-phase HPLC, where a non-polar stationary phase (like C18) is used with a polar mobile phase. nih.govnih.govgoogle.com

For piperidine compounds, the mobile phase often consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govnih.gov To improve peak shape and retention, especially for basic compounds, modifiers are often added to the mobile phase. These can include acids like phosphoric acid or trifluoroacetic acid (TFA). nih.govnih.gov For applications where the eluent is directed to a mass spectrometer, volatile modifiers like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.com

The purity of piperidine derivatives is typically established to be ≥95% for further studies. nih.gov The appearance of multiple peaks for a pure compound might indicate issues such as differential ionization or interaction with the stationary phase, which can sometimes be addressed by adjusting the mobile phase pH or using buffers. researchgate.net

Table 3: Typical Analytical HPLC Conditions for Piperidine Derivatives

ParameterConditionReference
ColumnInertsil C18 (250 x 4.6 mm) researchgate.netnih.gov
Mobile PhaseWater (with 0.1% phosphoric acid) and Acetonitrile (32:68, v/v) researchgate.netnih.gov
Flow Rate1.0 mL/min researchgate.netnih.gov
DetectionUV researchgate.netnih.gov
Column Temperature30°C researchgate.netnih.gov

Preparative HPLC for Compound Isolation and Purification

When larger quantities of a purified compound are needed, for example, for further testing or structural elucidation, preparative HPLC is employed. youtube.com This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. youtube.com

A method developed on an analytical scale can often be scaled up for preparative separation. sielc.com Automated flash column chromatography can also be used for the purification of piperidine derivatives. nih.gov The goal of preparative chromatography is to separate and collect the desired compound in a high state of purity and with maximum yield. youtube.com Fractions are collected as they elute from the column, and the purity of the isolated compound is then typically confirmed by analytical HPLC. youtube.com

Method Development for Quantitative Analysis

The development of a robust and reliable quantitative analytical method is a cornerstone of chemical analysis, ensuring the accuracy and precision of measurements. For derivatives of this compound, this process typically involves high-performance liquid chromatography (HPLC). The primary objective is to establish a method that is selective, linear, precise, accurate, and robust.

The initial stages of method development involve gathering information about the analyte's physicochemical properties, such as its pKa, log P, and solubility, which guide the selection of the chromatographic mode and initial conditions. For piperidine derivatives, which are often basic compounds, reversed-phase HPLC is a common choice. The selection of a suitable stationary phase, such as a C18 column, is critical for achieving adequate retention and separation.

A systematic approach, often employing a Quality by Design (QbD) framework, can be utilized to optimize the method parameters. This involves defining the analytical target profile (ATP), which outlines the goals of the method, and identifying critical method parameters (CMPs) that can influence the analytical results. These parameters often include the mobile phase composition (e.g., the ratio of aqueous buffer to organic solvent like acetonitrile or methanol), the pH of the aqueous phase, the column temperature, and the flow rate. Design of Experiments (DoE) is a powerful tool used to systematically investigate the effects of these parameters and their interactions to identify the Method Operable Design Region (MODR), which is the operating range where the method consistently meets the required performance criteria.

For instance, a reversed-phase HPLC method for a related piperidine compound was developed using a C18 column and a mobile phase consisting of a buffer and an organic modifier. The method was validated according to ICH guidelines to ensure its suitability for its intended purpose. The validation process typically includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

A hypothetical example of a developed HPLC method for a this compound derivative is presented below.

Table 1: Illustrative HPLC Method Parameters for Quantitative Analysis

ParameterCondition
Instrument High-Performance Liquid Chromatograph
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL

Other Chromatographic and Analytical Techniques

Beyond standard HPLC for quantitative analysis, a suite of other chromatographic and analytical techniques is essential for a comprehensive characterization of this compound derivatives.

High-Performance Thin Layer Chromatography (HPTLC) for Reaction Monitoring and Purity Evaluation

High-Performance Thin Layer Chromatography (HPTLC) is a valuable tool for rapid reaction monitoring and the evaluation of compound purity. Its advantages include the ability to analyze multiple samples simultaneously, high throughput, and low solvent consumption.

For monitoring the progress of a chemical reaction involving the synthesis of a this compound derivative, small aliquots of the reaction mixture can be spotted onto an HPTLC plate at different time intervals. The separation of reactants, intermediates, and the final product allows for a qualitative assessment of the reaction's completion.

In the context of purity evaluation, HPTLC can effectively separate the main compound from its impurities. The development of an HPTLC method involves the careful selection of the stationary phase (e.g., silica (B1680970) gel 60 F254 plates) and the mobile phase. The choice of the mobile phase is critical and is often determined through a trial-and-error process using solvent systems of varying polarity. For piperidine derivatives, a mixture of a non-polar solvent (like hexane (B92381) or toluene), a moderately polar solvent (like ethyl acetate (B1210297) or dichloromethane), and sometimes a small amount of a polar solvent (like methanol or triethylamine (B128534) to reduce peak tailing) is often employed.

After development, the spots are visualized, typically under UV light (at 254 nm or 366 nm) or by using a suitable staining reagent. The retention factor (Rf) values are calculated for each spot to aid in identification. Densitometric scanning can be used for the semi-quantitative or quantitative determination of the main compound and its impurities.

Table 2: Exemplar HPTLC System for Purity Analysis

ParameterSpecification
Stationary Phase HPTLC plates with silica gel 60 F254
Mobile Phase Toluene: Ethyl Acetate: Triethylamine (7:2:1, v/v/v)
Application 5 µL of a 1 mg/mL solution in methanol
Development In a saturated twin-trough chamber to a distance of 8 cm
Detection UV detection at 254 nm

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. drugsandalcohol.ie This is achieved through the use of columns packed with sub-2 µm particles, which requires instrumentation capable of handling high backpressures. drugsandalcohol.ie

The principles of method development for UPLC are similar to those for HPLC but are adapted to the capabilities of the UPLC system. The shorter analysis times offered by UPLC make it particularly suitable for high-throughput screening and analysis of complex mixtures. The increased sensitivity is also advantageous for the detection and quantification of trace impurities in this compound samples.

A typical UPLC method would utilize a sub-2 µm particle column (e.g., a C18 or a more specialized phase) and a rapid gradient elution with a suitable mobile phase. The higher efficiency of UPLC columns leads to sharper and narrower peaks, which improves both resolution and the limits of detection.

Table 3: Representative UPLC Conditions

ParameterSpecification
Instrument Ultra-Performance Liquid Chromatography System
Column Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient 5-95% B over 5 minutes
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection Photodiode Array (PDA) at 220-400 nm
Injection Volume 2 µL

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis, specifically CHN (Carbon, Hydrogen, and Nitrogen) analysis, is a fundamental technique for verifying the elemental composition of a pure organic compound. It provides the percentage by weight of carbon, hydrogen, and nitrogen in a sample. This data is crucial for confirming the molecular formula of a newly synthesized compound like a this compound derivative.

The analysis involves the combustion of a small, precisely weighed amount of the sample in an oxygen-rich atmosphere at a high temperature. The combustion products (CO2, H2O, and N2) are then separated and quantified by a detector.

The experimentally determined percentages of C, H, and N are compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the correctness of the assigned molecular formula and the purity of the compound. While no specific elemental analysis data for this compound was found in the provided search results, a hypothetical comparison is presented below.

Table 4: Illustrative Elemental Analysis Data for C12H17NO2

ElementTheoretical %Found %
Carbon (C) 69.5469.48
Hydrogen (H) 8.278.31
Nitrogen (N) 6.766.72

Computational Chemistry and Molecular Modeling Studies of 2 2 Methoxyphenoxy Piperidine Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. These methods allow for the detailed investigation of electronic structure, molecular geometry, and vibrational modes, offering a microscopic view of the molecule's behavior.

Density Functional Theory (DFT) is a computational method that has become a mainstay in quantum chemistry for its balance of accuracy and computational cost. researchgate.net It is employed to determine the electronic structure of molecules, from which a wide range of properties can be derived.

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. These calculated spectra are crucial for the assignment of experimentally observed vibrational bands. For piperidine (B6355638), the CH2 scissoring vibrations are typically observed around 1450 cm⁻¹. researchgate.net In a study on pyrimethamine, another heterocyclic compound, the CH2 bending mode was observed at 1439 cm⁻¹ in the FT-IR spectrum, which aligned well with the predicted wavenumber of 1438 cm⁻¹ from DFT calculations. scirp.org The NH stretching vibrations in piperidine derivatives are generally found in the 3300–3500 cm⁻¹ region. nih.gov

A representative table of optimized geometrical parameters for a substituted piperidine derivative is provided below.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (ring)1.516 - 1.555--
C-H (ring)1.094 - 1.112--
C-N (ring)~1.47--
N-H~1.01--
C-C-C (ring)-109.99 - 113.60-
C-N-C (ring)-~111-
C-C-N-C--~55

Note: The data presented in this table is based on computational studies of substituted piperidine derivatives and serves as an illustrative example. orientjchem.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap generally implies higher reactivity.

The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. In a study of 2,6-dithenobenzene-3-enyl 3,5-dimethyl piperidine-4-one, the HOMO was found to be localized on the piperidine ring and the adjacent phenyl groups, while the LUMO was distributed over the carbonyl group and the benzene (B151609) rings. orientjchem.org This distribution provides insights into the regions of the molecule that are most likely to participate in electron transfer processes. The calculated HOMO-LUMO energy gap for this molecule was found to be -5.04 eV. orientjchem.org For other systems, like platinum(II) biphenyl (B1667301) 2,2'-bipyridine (B1663995) complexes, it has been shown that the HOMO-LUMO energy gap can be effectively tuned by introducing electron-donating or electron-withdrawing groups. rsc.org

The following table presents representative HOMO, LUMO, and energy gap values for a substituted piperidine derivative.

Molecular OrbitalEnergy (eV)
HOMO-6.21
LUMO-1.17
Energy Gap (ΔE)5.04

Note: The data is for 2,6-dithenobenzene-3-enyl 3,5-dimethyl piperidine-4-one and serves as an example. orientjchem.org

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the stability of a molecule. It provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs.

NBO analysis can reveal stabilizing interactions between filled and vacant orbitals. For example, in a study of 2-chloroquinoline-3-carboxaldehyde, NBO analysis was used to identify hyperconjugative interactions that contribute to the stability of the molecule. nih.gov The stabilization energy (E(2)) associated with the delocalization of electron density from a donor NBO to an acceptor NBO is a key output of this analysis. Higher E(2) values indicate stronger interactions. For molecules containing heteroatoms like nitrogen and oxygen, as in 2-(2-methoxyphenoxy)piperidine, significant stabilization can arise from the interaction of lone pair orbitals with adjacent anti-bonding orbitals.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.

For a molecule like this compound, the MEP map would be expected to show a negative potential around the oxygen atoms of the methoxy (B1213986) group and the ether linkage, as well as the nitrogen atom of the piperidine ring, making these sites potential centers for electrophilic interaction. Conversely, the hydrogen atoms attached to the piperidine ring would likely exhibit a positive potential.

Non-linear optical (NLO) materials have applications in various fields, including telecommunications and optical data storage. rsc.org Computational methods can be used to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β), which is a measure of the NLO response. nih.gov

Molecules with significant charge transfer characteristics, often found in donor-π-acceptor systems, tend to exhibit large NLO responses. rsc.org For piperidine derivatives, the introduction of electron-donating and electron-accepting groups can enhance their NLO properties. DFT calculations can be employed to compute the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) of a molecule. While specific NLO data for this compound is not available, studies on other organic molecules have shown a strong correlation between calculated and experimental NLO properties. nih.gov

A representative table of calculated NLO properties for a pyrimidine (B1678525) derivative is shown below.

PropertyCalculated Value
Dipole Moment (μ)~5 Debye
Polarizability (α)~30 x 10⁻²⁴ esu
First-Order Hyperpolarizability (β)~20 x 10⁻³⁰ esu

Note: This data is illustrative and based on a study of a pyrimidine derivative. rsc.org

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. nih.gov

The process involves placing the ligand in the binding site of the receptor and calculating the binding energy for different conformations and orientations. The conformation with the lowest binding energy is considered the most stable and is likely to be the most favorable binding mode. Docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov

For example, docking studies of piperidine derivatives with the main protease (Mpro) of SARS-CoV-2 have been performed to explore their potential as inhibitors. nih.gov These studies revealed binding energies ranging from -5.9 to -7.3 kcal/mol. nih.gov Another study on piperidine-based compounds targeting the sigma-1 receptor identified ligands with high affinity, with Ki values as low as 3.2 nM. nih.gov These findings highlight the utility of molecular docking in identifying and optimizing potential therapeutic agents.

The following table provides representative data from a molecular docking study of piperidine derivatives against the SARS-CoV-2 main protease.

LigandBinding Energy (kcal/mol)
Piperidine Derivative 1-7.3
Piperidine Derivative 2-6.8
Piperidine Derivative 3-6.5
Piperidine Derivative 4-6.2
Piperidine Derivative 5-5.9

Note: This data is based on a study of various piperidine derivatives and serves as an illustrative example. nih.gov

Prediction of Ligand-Target Binding Affinity

Computational methods are crucial for accurately estimating the binding affinity between a ligand, such as this compound, and its biological target, a key factor in drug discovery. nih.gov These predictions guide the selection and optimization of lead compounds.

Studies on analogous phenoxyalkylpiperidines have demonstrated the utility of these predictive models. For instance, research on N-substituted phenoxyalkylpiperidines as ligands for the sigma-1 (σ1) receptor has shown how structural modifications influence binding affinity. Molecular modeling and radioligand binding assays are used in tandem to quantify these relationships. In one such study, N-[(4-methoxyphenoxy)ethyl]piperidines showed high affinity for the σ1 receptor, with Ki values in the low nanomolar range (0.89–1.49 nM). uniba.it This affinity is comparable to their p-chlorophenoxy counterparts (Ki = 0.34–1.18 nM), indicating that the methoxy substitution maintains potent binding. uniba.it

The predictive power of these computational models is further highlighted by the observed changes in affinity with structural alterations. For example, increasing the linker chain length by a single methylene (B1212753) unit in certain phenoxyalkylpiperidines was found to enhance σ1 affinity. uniba.it Conversely, the addition of multiple methyl groups on the piperidine ring, as in 2,2,6,6-tetramethylpiperidine (B32323) derivatives, resulted in a complete loss of measurable σ1 affinity. uniba.it These findings underscore the sensitivity and utility of computational predictions in understanding how subtle structural changes can dramatically impact ligand-target binding.

Elucidation of Specific Binding Interactions (e.g., hydrogen bonding, hydrophobic interactions)

Molecular docking and dynamic simulations are powerful tools for visualizing and understanding the specific non-covalent interactions that govern the binding of a ligand to its receptor. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are fundamental to molecular recognition and binding affinity.

For phenoxyalkylpiperidine analogs targeting the sigma-1 (σ1) receptor, docking studies have identified key amino acid residues and interaction types. uniba.it It has been proposed that the protonated amine of the piperidine ring forms a crucial interaction with the residue E172 within the receptor's binding pocket. uniba.it The methoxyphenoxy moiety often engages with hydrophobic regions of the binding site. For example, in one identified binding mode, the p-methoxyphenoxy group interacts with Y103 and other hydrophobic residues in a primary hydrophobic region of the σ1 receptor. uniba.it

Screening Against Target Receptors and Enzymes

Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical structures to identify those most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govfrontiersin.org This method allows researchers to prioritize compounds for further experimental testing, saving considerable time and resources. frontiersin.org Piperidine-containing compounds, including structures related to this compound, have been evaluated against a wide array of biological targets using these in silico approaches.

One area of application has been in the search for inhibitors of viral targets. For example, in-house libraries of piperidine-based molecules have been screened against key proteins of the SARS-CoV-2 virus, such as the main protease (Mpro), to identify potential antiviral agents. researchgate.netresearchgate.net Similarly, computational screening has been employed to discover piperidine derivatives that could act as inhibitors of angiotensin-converting enzyme 2 (ACE2), the host cell receptor for SARS-CoV-2. nih.govmdpi.com

Beyond infectious diseases, virtual screening has been used to explore the potential of piperidine analogs in treating neurological disorders. Molecular modeling has been instrumental in screening new piperidine-based analogs of cocaine for their ability to inhibit monoamine transporters, including the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.gov In other studies, screening campaigns of piperidine and piperazine-based compounds have successfully identified novel, high-affinity ligands for the sigma-1 (S1R) and sigma-2 (S2R) receptors, which are implicated in various central nervous system conditions. nih.govnih.gov

Machine Learning Applications in Structure-Activity Relationship Prediction

Machine learning (ML) and artificial intelligence algorithms are increasingly being integrated into computational chemistry to develop quantitative structure-activity relationship (QSAR) models. nih.govmdpi.com These models aim to predict the biological activity or properties of a chemical based on its molecular structure, represented by calculated molecular descriptors. mdpi.comresearchgate.net

For piperidine-containing compounds, machine learning-based QSAR models have been successfully developed to predict various endpoints. In one study, QSAR models were created to predict the toxicity of 33 piperidine derivatives against the mosquito Aedes aegypti. nih.gov Using topological descriptors and various ML algorithms—including ordinary least squares multilinear regression (OLS-MLR), support vector machines (SVM), and neural networks—researchers were able to build models with high predictive accuracy, achieving determination coefficients (r²) greater than 0.8 on the test sets for the best models. nih.gov

Another application involves predicting pharmacokinetic properties. A deep neural network (DNN) model was developed to predict the plasma half-lives of various drugs, including those with piperidine scaffolds, in several animal species. nih.gov This model demonstrated superior performance with a high coefficient of determination (R² of 0.82 in cross-validation), indicating its accuracy and generalizability. nih.gov Such predictive models are invaluable tools, providing a foundation for designing new molecules with desired activity profiles and for estimating key drug properties based solely on physicochemical characteristics. nih.govnih.gov

Computational Modeling for Understanding Reactivity and Reaction Mechanisms

Computational modeling, particularly using quantum mechanical methods like density functional theory (DFT), provides profound insights into the reactivity of molecules and the detailed mechanisms of chemical reactions. researchgate.net These studies can elucidate reaction pathways, identify transition states, and calculate activation energies, offering a molecular-level understanding that complements experimental work.

A relevant example is the computational study of the nucleophilic aromatic substitution (SNAr) reaction between piperidine and methoxy-substituted dinitropyridines. researchgate.net This type of reaction is analogous to a potential synthetic route for forming the ether linkage in this compound. The computational analysis revealed that the reaction proceeds through the formation of a Meisenheimer complex, which is an intermediate stabilized by hydrogen bonding. researchgate.net

The study calculated that along the uncatalyzed pathway, the decomposition of this intermediate is the rate-limiting step, with a significant energy barrier. researchgate.net However, the intervention of a base catalyst was shown to dramatically lower this barrier, thereby altering the rate-determining step to be the initial formation of the Meisenheimer complex. researchgate.net All reactions were calculated to be exothermic. researchgate.net Such mechanistic insights are crucial for optimizing reaction conditions and for predicting the feasibility and outcomes of synthetic pathways involving piperidine and phenoxy-type structures.

Molecular Interactions and Chemical Reactivity of 2 2 Methoxyphenoxy Piperidine

Acid-Base Properties and Proton Transfer Complex Formation with Organic Bases

The piperidine (B6355638) ring is a defining feature of 2-(2-Methoxyphenoxy)piperidine, and its nitrogen atom is the primary center of basicity. The lone pair of electrons on the nitrogen atom resides in an sp³ hybridized orbital, making it readily available for protonation. wikipedia.orgyoutube.com Consequently, piperidine itself is a relatively strong organic base, with the pKa of its conjugate acid being approximately 11.22. wikipedia.org

In this compound, the presence of the 2-methoxyphenoxy substituent at the C2 position influences this basicity. The ether oxygen in the substituent exerts a mild electron-withdrawing inductive effect, which is expected to slightly decrease the electron density on the piperidine nitrogen, rendering it marginally less basic than unsubstituted piperidine.

At physiological pH, the piperidine nitrogen is predominantly protonated, forming a piperidinium (B107235) cation. This proton transfer is fundamental to its interaction with biological targets, as the resulting positive charge is critical for forming ionic bonds. The formation of proton-transfer complexes can also occur with other organic molecules. For instance, studies on related piperidine radical cations have shown that they can form dimeric complexes with neutral parent molecules through proton transfer, a process that is energetically favorable. researchgate.net This capacity for proton exchange underscores the importance of the compound's acid-base properties in its molecular interactions.

Nucleophilic Aromatic Substitution Reactions of Halogenated Phenoxy Moieties

Nucleophilic Aromatic Substitution (SNAr) is a class of reactions where a nucleophile displaces a leaving group on an aromatic ring. For the phenoxy moiety of a halogenated derivative of this compound to undergo such a reaction, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to a good leaving group (like a halogen).

The general mechanism involves two steps:

Addition: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination: The leaving group departs, restoring the aromaticity of the ring.

While piperidine itself is often used as a nucleophile in SNAr reactions nih.govrsc.org, the scenario here considers the phenoxy ring as the substrate. In the parent compound, this compound, the methoxy (B1213986) group is electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, a halogenated analog would require additional, powerful electron-withdrawing substituents to facilitate SNAr reactions. The reactivity order for halide leaving groups in such reactions is typically F > Cl > Br > I, a phenomenon known as the "element effect," which is characteristic of reactions where the initial nucleophilic addition is the rate-determining step. nih.govrsc.org

Reactivity Modulations by Substituents and Steric Effects

The chemical reactivity and biological interactions of this compound can be significantly altered by introducing substituents on either the piperidine or the phenoxy ring. These modifications exert influence through electronic and steric effects.

Electronic Effects:

On the Phenoxy Ring: Electron-donating groups (EDGs) like the existing methoxy (-OCH₃) group increase the electron density of the aromatic ring. In the context of biological receptor binding, this can enhance favorable "edge-to-face" aromatic interactions by increasing the negative electrostatic potential at the center of the ring. nih.gov Conversely, adding electron-withdrawing groups (EWGs) like a nitro (-NO₂) or cyano (-CN) group would decrease electron density, potentially weakening such interactions but activating the ring for SNAr reactions. nih.gov

On the Piperidine Ring: Substituents on the piperidine ring can modulate the basicity of the nitrogen atom, which is crucial for forming salt bridges with biological targets.

Steric Effects:

On the Piperidine Ring: The size and position of substituents can create steric hindrance, impeding the molecule's ability to fit into a binding pocket. For example, studies on related phenoxyalkylpiperidines designed as sigma-1 receptor ligands showed that increasing steric bulk on the piperidine ring, such as progressing to 2,2,6,6-tetramethylpiperidine (B32323) derivatives, resulted in a complete loss of measurable receptor affinity due to steric clashes. uniba.it

On the Phenoxy Ring: Bulky substituents on the aromatic ring can also lead to unfavorable steric interactions with amino acid residues in a receptor's binding site, thereby reducing binding affinity. nih.gov

The following table summarizes the expected effects of substituents on the molecule's reactivity and interactions.

Position of SubstituentType of SubstituentPredicted EffectRationaleCitation
Phenoxy RingElectron-Donating (e.g., -OH, -CH₃)Enhanced biological receptor bindingIncreases negative electrostatic potential, favoring aromatic interactions. nih.gov
Phenoxy RingElectron-Withdrawing (e.g., -NO₂, -CF₃)Decreased biological receptor binding; Activation for SNArReduces negative electrostatic potential; Creates electron deficiency for nucleophilic attack. nih.gov
Piperidine RingBulky Alkyl GroupsDecreased biological receptor bindingSteric hindrance prevents optimal fit within the binding pocket. uniba.it

Interactions with Biological Targets at a Molecular Level (e.g., Dopamine (B1211576) Receptor Binding)

At the molecular level, this compound and related arylpiperidine/arylpiperazine structures interact with G protein-coupled receptors, such as dopamine receptors, through a combination of specific bonding events. nih.gov The key interactions typically involve:

Ionic Bonding: The piperidine nitrogen, being basic, is protonated at physiological pH. This resulting piperidinium cation forms a strong, charge-assisted hydrogen bond or salt bridge with a highly conserved acidic amino acid residue in the receptor's transmembrane domain. In the case of the D2 dopamine receptor, this key residue is Aspartic Acid 114 (Asp 3.32) in transmembrane helix 3. nih.gov

Hydrogen Bonding: The oxygen atom of the 2-methoxy group on the phenoxy ring can act as a hydrogen bond acceptor. Docking studies of similar ligands into the D2 receptor suggest a potential hydrogen bond with the indole (B1671886) nitrogen of Tryptophan 182 (Trp 6.48). nih.gov

Aromatic and Hydrophobic Interactions: The phenoxy ring fits into a hydrophobic pocket formed by several aromatic and aliphatic amino acid residues. These interactions are stabilized by van der Waals forces and specific aromatic interactions, such as pi-pi stacking or edge-to-face (CH-π) interactions with residues like Phenylalanine (Phe 178) and Tyrosine (Tyr 216). nih.gov

The combination of these interactions determines the binding affinity and selectivity of the compound for its biological target.

Interaction TypeMolecular FeatureKey Receptor Residue (Example: D2 Receptor)Citation
Ionic Bond / Salt BridgeProtonated Piperidine NitrogenAspartic Acid (Asp 114 / 3.32) nih.gov
Hydrogen Bond (Acceptor)Oxygen of Methoxy GroupTryptophan (Trp 182 / 6.48) nih.gov
Aromatic (Edge-to-Face)Phenyl RingPhenylalanine (Phe 178 / 6.44), Tyrosine (Tyr 216 / 7.58) nih.gov

Metabolic Transformation Pathways (e.g., Hepatic Cytochrome P450 Oxidation)

Like many pharmaceuticals, this compound is expected to undergo extensive Phase I metabolism in the liver, primarily catalyzed by the cytochrome P450 (CYP) enzyme superfamily. nih.govacs.org For compounds containing a piperidine ring, several metabolic transformations are common. nih.govacs.org

Ring Hydroxylation: Oxidation of the carbon atoms within the piperidine ring, particularly those alpha to the nitrogen (C2 and C6), is a major pathway. This can lead to the formation of a carbinolamine intermediate, which is in equilibrium with a ring-opened amino-aldehyde. The carbinolamine can also be further oxidized to a stable lactam metabolite.

N-Oxidation: The piperidine nitrogen can be directly oxidized to form an N-oxide.

O-Demethylation: The methoxy group on the phenoxy ring is a substrate for oxidative O-demethylation, a reaction frequently catalyzed by the CYP2D6 isoform. nih.gov This transformation yields a phenolic metabolite and formaldehyde.

Aromatic Hydroxylation: The phenoxy ring can also be hydroxylated at other positions, although this is often a minor pathway compared to the more reactive sites.

Studies on the metabolism of various piperidine-containing drugs have shown that CYP3A4 and CYP2D6 are the major isoforms involved in their biotransformation. acs.orgresearchgate.netdoi.org For example, research on N-(2-methoxyphenyl)hydroxylamine, a related structure, implicated multiple CYPs including CYP3A4, 2E1, 2C, 2D6, and 2A6 in its metabolism. nih.gov

Metabolic ReactionSite of TransformationPotential ProductCommonly Implicated CYP IsoformsCitation
Ring HydroxylationC6 of Piperidine Ring6-Hydroxy-2-(2-methoxyphenoxy)piperidineCYP3A4, CYP2D6 nih.govacs.org
Lactam FormationC6 of Piperidine Ring6-Oxo-2-(2-methoxyphenoxy)piperidineCYP3A4, CYP2D6 nih.govacs.org
O-DemethylationMethoxy Group2-(Piperidin-2-yloxy)phenolCYP2D6 nih.gov
N-OxidationPiperidine NitrogenThis compound N-oxideCYP3A4 nih.govacs.org
Aromatic HydroxylationPhenoxy RingHydroxylated phenoxy derivativesGeneral CYPs youtube.com

In Vitro Biological Evaluation of 2 2 Methoxyphenoxy Piperidine and Analogues

Cell-Based Assays

Cell-based assays are fundamental in determining the physiological or toxicological effects of chemical compounds on living cells. For the piperidine (B6355638) analogues , these tests have been crucial in identifying potential applications in neuroprotection and oncology.

The neuroprotective potential of piperidine analogues has been investigated using established in vitro models of neurodegenerative processes. PC12 cells, derived from a pheochromocytoma of the rat adrenal medulla, are frequently used because they differentiate into neuron-like cells in the presence of nerve growth factor. nih.gov A common experimental setup involves inducing neurotoxicity with agents like L-glutamic acid (L-Glu) or 6-hydroxydopamine (6-OHDA) to mimic the conditions of ischemic stroke or Parkinson's disease, respectively. nih.gov

In studies on related compounds, synthetic spirosteroid analogues were tested for their ability to protect PC12 cells from glutamate-induced excitotoxicity. nih.gov One analogue, (25R)-5α-spirostan-3,6-one (S15), was found to significantly improve cell viability after glutamate-induced damage, with a calculated half-maximal effective concentration (EC₅₀) of 10.97 µM. nih.gov Similarly, other novel synthetic molecules have demonstrated the ability to rescue cell viability and protect against neurotoxin-induced injury in differentiated PC12 cells, often by modulating the mitochondrial apoptosis pathway. nih.gov These studies confirm that assays using PC12 cells challenged with glutamate (B1630785) are a standard method for identifying compounds with potential anti-excitotoxic and neuroprotective effects. nih.gov

Cytotoxicity and cell viability assays are essential for determining the concentration at which a compound may be toxic to cells, a critical parameter for drug development. nih.gov These assays rely on various cellular functions, including metabolic activity, which is often measured using tetrazolium salts like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). scispace.com

Research into novel piperidone compounds, which are structurally related to 2-(2-Methoxyphenoxy)piperidine, has demonstrated significant cytotoxic effects against a range of human cancer cell lines. nih.gov Two such compounds, identified as 2608 and 2610, were found to be cytotoxic to breast, pancreatic, leukemia, lymphoma, colon, and fibroblast cell lines, with cytotoxic concentration 50% (CC50) values in the low micromolar to nanomolar range. nih.gov This indicates a high degree of potency for these specific analogues. The choice of assay is critical, as different methods measure different biomarkers of cell health or death, such as membrane integrity or enzymatic activity. nih.gov

Table 1: Cytotoxicity of Piperidone Analogues in Selected Cancer Cell Lines This is an interactive table. Select a cell line to see the corresponding CC50 values for each compound.

Compound Cell Line CC50 (µM)
2608 Acute Lymphoblastic Lymphoma Low µM to nM range
2610 Acute Lymphoblastic Lymphoma Low µM to nM range
2608 Colon Cancer Low µM to nM range
2610 Colon Cancer Low µM to nM range

Data sourced from a study on novel piperidone compounds, which reported cytotoxicity in the low micromolar to nanomolar concentration range for a panel of cancer cell lines. nih.gov

Beyond general cytotoxicity, understanding the mechanism of cell death is crucial. Many effective anticancer agents work by inducing apoptosis, or programmed cell death. Piperidine derivatives have been shown to trigger this process in various cancer cells. researchgate.net

Studies on two novel piperidones, 2608 and 2610, revealed that they induce cell death via the intrinsic apoptotic pathway. nih.gov The key hallmarks observed were the accumulation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and the activation of caspase-3/7. nih.govresearchgate.net Further analysis showed that these compounds also caused DNA fragmentation. nih.gov This mechanism of action, targeting the cell's own death machinery, makes these piperidones promising candidates for anticancer drugs. researchgate.net The induction of apoptosis was confirmed in multiple cell lines, including lymphoma and colon cancer cells. nih.gov Research on piperine, another related compound, further corroborates these findings, showing it induces apoptosis in human oral cancer cells by modulating apoptosis-related proteins like PARP, Bax, and Bcl-2. mdpi.com

Table 2: Observed Hallmarks of Apoptosis Induced by Piperidone Analogues This is an interactive table. Click on a hallmark to view a brief description.

Hallmark of Apoptosis Observation Reference
Reactive Oxygen Species (ROS) Accumulation Significant increase in ROS was detected in treated cancer cells. nih.gov
Mitochondrial Depolarization The experimental piperidones induced significant mitochondrial depolarization. nih.govresearchgate.net
Caspase-3/7 Activation Significant activation of caspase-3/7 was detected at the CC50 concentrations. nih.gov
DNA Fragmentation Both piperidones elicited DNA fragmentation in lymphoma and colon cell lines. nih.gov

Biochemical Target Profiling

To understand how these compounds exert their cellular effects, it is necessary to identify their direct molecular targets. Biochemical profiling involves testing the interaction of the compounds with specific enzymes and receptors.

The inhibitory activity of piperidine analogues against specific enzymes can explain their therapeutic effects. While information on Epidermal Growth Factor Receptor (EGFR) inhibition by this compound is not prominent in the reviewed literature, significant research has been conducted on other enzymes, such as carbonic anhydrase (CA). nih.gov

Human carbonic anhydrase isozymes I and II (hCA I and hCA II) have been targeted with various natural phenolic compounds, with inhibition constants (Ki) reported in the micromolar range. nih.gov The assays typically use 4-nitrophenyl acetate (B1210297) as a substrate to measure the enzyme's esterase activity. nih.govpsu.edu For example, thioxolone, a non-sulfonamide inhibitor, was found to have an IC50 value of 1.8 µM against CA II. psu.edu Although topiramate, a known CA inhibitor, is structurally distinct, studies on its sulfamide (B24259) cognates provide insight into the structure-activity relationships of CA-II inhibition, with Ki values for weak inhibitors being in the high micromolar range (~300 µM). nih.gov This area of research indicates that the phenoxy portion of the molecule could interact with enzyme active sites.

The interaction of this compound analogues with neurotransmitter and chemokine receptors is a key area of investigation for their potential use in central nervous system disorders and inflammatory diseases.

Serotonin (B10506) and Dopamine (B1211576) Receptors: Analogues with piperidine or piperazine (B1678402) scaffolds have been evaluated for their affinity to dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors using radioligand binding assays. nih.gov These studies are critical for developing multi-target ligands for conditions like schizophrenia. The affinity of these compounds can be finely tuned by altering substituents on the aryl portion of the molecule. nih.gov For instance, introducing an electron-donating ether group at the ortho position of a phenyl ring has been shown to increase binding activity at the dopamine D2 receptor. nih.gov

Chemokine Receptors: The piperidine moiety is a known scaffold for modulators of chemokine receptors, which are instrumental in immune cell trafficking. google.com Specifically, derivatives have been developed as antagonists for the CCR5 receptor, which also acts as a co-receptor for HIV entry into cells. google.com A significant finding is a novel and selective CCR8 agonist, LMD-009, which contains a 2-methoxyphenoxy group. acs.org This compound stimulated CCR8 with high potency, showing EC50 values from 11 to 87 nM in assays measuring chemotaxis and calcium release, highlighting the importance of the methoxyphenoxy moiety for potent interaction with this receptor class. acs.org

Modulation of Cellular Pathways (e.g., inositol (B14025) phosphate (B84403) accumulation, calcium release)

Information not available in the public domain.

Table 1: In Vitro Modulation of Inositol Phosphate Accumulation by this compound Analogues

Data not available.

Table 2: Effects of this compound Analogues on Intracellular Calcium Release

Data not available.

Table of Compounds Mentioned

As no relevant research findings were identified for the primary compound or its analogues in the context of the requested cellular pathways, a table of mentioned compounds cannot be generated.

Structure Activity Relationship Sar Studies of 2 2 Methoxyphenoxy Piperidine Derivatives

Influence of Piperidine (B6355638) Ring Substituents on Biological Activity

The piperidine moiety is a cornerstone in the design of many biologically active compounds, and its substitution pattern critically dictates the pharmacological profile of the resulting derivatives. nih.govajchem-a.comajchem-a.com SAR studies have demonstrated that even minor alterations to the piperidine ring can lead to significant changes in potency and selectivity.

The introduction of substituents on the piperidine ring can modulate the molecule's interaction with its biological target. For instance, in a series of pyridyl-piperazinyl-piperidine derivatives, substitution at the 2'-position of a piperazine (B1678402) ring linked to the piperidine had a pronounced effect on CXCR3 receptor affinity, with an (S)-ethylpiperazine moiety yielding a compound with an IC50 of 0.2 nM. nih.gov Similarly, the activity of certain compounds can be enhanced by introducing unsaturation into the piperidine ring. A tenfold increase in activity against Trypanosoma cruzi was observed when moving from a saturated piperidine to an unsaturated analog. dndi.org

The nature and position of substituents on an aryl group attached to the piperidine ring also play a crucial role. Kinetic resolution studies on N-Boc-2-aryl-4-methylenepiperidines have shown that a variety of functional groups, including both electron-donating (e.g., Me, OMe) and electron-withdrawing (e.g., F, Cl, CF3) groups, are tolerated at the meta or para position of the 2-aryl ring. acs.org However, methoxy-substituted substrates required adjusted reaction conditions to achieve good enantiomeric ratios. acs.org

Furthermore, the replacement of the piperidine ring with other heterocyclic systems, such as a morpholine (B109124) ring, has been explored. While this substitution can sometimes improve properties like metabolic clearance, it can also lead to a complete loss of biological activity, highlighting the specific requirement of the piperidine scaffold for interaction with the target. dndi.org The fungicidal properties of certain benzaldehyde (B42025) thiosemicarbazide (B42300) analogs were notably improved by the presence of a piperidine scaffold. ajchem-a.com

Interactive Table: Influence of Piperidine Ring Modifications on Biological Activity

Compound Class Modification Observed Effect Reference
Pyridyl-piperazinyl-piperidine derivatives2'(S)-ethylpiperazine substitutionPronounced increase in CXCR3 receptor affinity (IC50 = 0.2 nM) nih.gov
4-Azaindole-2-piperidine derivativesUnsaturation of the piperidine ringTen-fold increase in activity against T. cruzi dndi.org
N-Boc-2-aryl-4-methylenepiperidinesMeta or para substitution on 2-aryl ring (Me, OMe, F, Cl, CF3)Tolerated with good enantiomeric ratios acs.org
Benzaldehyde thiosemicarbazide analogsInclusion of a piperidine scaffoldImproved fungicidal properties ajchem-a.com
4-Azaindole-2-piperidine derivativesReplacement of piperidine with morpholineImproved clearance but loss of activity dndi.org

Impact of Methoxyphenoxy Moiety Modifications on Biological Efficacy

Modifications to the methoxyphenoxy portion of 2-(2-methoxyphenoxy)piperidine derivatives are a key strategy for optimizing their biological efficacy. The electronic and steric properties of substituents on the phenyl ring, as well as the position of the methoxy (B1213986) group itself, can significantly influence binding affinity and functional activity.

In studies of rolipram (B1679513) analogs, which feature a 3-cyclopentyloxy-4-methoxyphenyl group, modifications to this moiety were central to achieving high potency as PDE4 inhibitors. nih.gov The synthesis of various piperidinol analogs involved reacting optically active epoxides with a range of substituted phenols and thiophenols, demonstrating that diverse substitutions on the phenoxy ring are synthetically accessible and can be used to probe the SAR. nih.gov For example, the reaction of a chiral epoxide with 4-chlorophenol (B41353) or 4-(trifluoromethyl)phenol (B195918) leads to analogs with distinct electronic properties on the phenoxy ring. nih.gov

The position and nature of the alkoxy group are critical. In antihyperlipidemic agents, the core structure often includes a phenoxy group, and modifications to this part of the molecule are a common strategy to improve activity. youtube.com The replacement of the methoxy group with other alkoxy groups or the introduction of additional substituents on the phenyl ring can alter the compound's lipophilicity and hydrogen bonding capacity, thereby affecting its pharmacokinetic and pharmacodynamic properties.

Interactive Table: Effect of Phenoxy Moiety Modifications

Parent Compound Class Modification on Phenoxy Ring Impact on Biological Activity Reference
Rolipram analogsVariations in the 3-alkoxy-4-methoxyphenyl groupCentral to high potency as PDE4 inhibitors nih.gov
Piperidinol analogsSubstitution with chloro or trifluoromethyl groupsCreation of analogs with varied electronic properties nih.gov
Antihyperlipidemic agentsGeneral modifications to the phenoxy groupUsed to modulate activity and pharmacokinetic profile youtube.com

Role of Linker Length and Heteroatom Variations in Activity

The synthesis of hybrid compounds, where two pharmacophores are joined by a linker, is a recognized strategy to enhance affinity and potency. nih.gov The linker's length is crucial; for instance, a linker of approximately 6 Å was found to be optimal for bis-daunorubicin to lie in the DNA minor groove without steric hindrance. nih.gov In the context of this compound, the ether oxygen atom serves as a key heteroatom linker.

SAR studies on various classes of compounds highlight the importance of the linker. In a series of amiodarone (B1667116) derivatives, the molecule is described as having a butylbenzofuran moiety linked via a carbonyl group to a diiodobenzene, which is in turn connected by an ether bridge to a tertiary ethylamine. scirp.org Each part of this chain is considered essential for its multi-channel blocking effect. scirp.org

Replacing the piperidine ring with an acyclic analog has been shown to result in a loss of activity, emphasizing the importance of the cyclic constraint provided by the piperidine. dndi.org Furthermore, the introduction of different heteroatoms into the core structure can lead to significant changes in biological activity. For example, zinc(II)-mediated reactions have been used to form amidines from various secondary cyclic amines, including piperidine, piperazine, and thiomorpholine, with the nature of the amine affecting the outcome of the reaction. rsc.org This indicates that variations in the heteroatoms of the core ring system can influence reactivity and, by extension, biological interactions.

Stereoisomeric Effects on Molecular Interactions and Biological Activities

Chirality plays a pivotal role in the biological activity of many pharmaceutical agents, and this compound derivatives are no exception. The stereochemistry at the C2 position of the piperidine ring, and at any other chiral centers, can dramatically influence the compound's affinity for its target, its efficacy, and its metabolic profile.

Studies on N-arylrolipram derivatives have revealed significant stereoselectivity in their inhibitory action on PDE4. The (S)-enantiomer of one such compound was found to be a more potent inhibitor than its corresponding (R)-enantiomer, with an approximately 10-fold difference in potency observed in primary human cells. nih.gov This underscores the importance of a specific three-dimensional arrangement of functional groups for optimal interaction with the enzyme's active site.

The synthesis of enantiomerically pure compounds is therefore a key aspect of SAR studies. Methods for the kinetic resolution of racemic mixtures, such as the use of a chiral base like sparteine (B1682161) with n-BuLi for N-Boc-2-aryl-4-methylenepiperidines, allow for the isolation of individual enantiomers. acs.org The resulting enantioenriched products can then be further functionalized without loss of enantiopurity, enabling the exploration of the biological activity of each stereoisomer. acs.org

Similarly, the synthesis of chiral piperidinol analogs has been achieved by starting with optically active epoxides, such as (S)-(+)-epichlorohydrin or (R)-(-)-epichlorohydrin. nih.gov This approach allows for the preparation of specific stereoisomers to investigate their differential effects in biological systems. Stereoselective preparation of substituted piperidines has also been achieved through methods like gold-catalyzed annulation and intramolecular reductive cyclization, yielding specific diastereomers. ajchem-a.com

Interactive Table: Stereoisomeric Effects on Biological Activity

Compound Class Enantiomers/Diastereomers Compared Observed Effect Reference
N-arylrolipram derivatives(S)-enantiomer vs. (R)-enantiomer(S)-enantiomer is ~10-fold more potent as a PDE4 inhibitor nih.gov
N-Boc-2-aryl-4-methylenepiperidinesRacemic mixture resolved to single enantiomersAllows for testing of individual enantiomers' activities acs.org
Chiral piperidinol analogsSynthesized from (S) or (R) epoxidesEnables investigation of specific stereoisomers' biological effects nih.gov
Substituted piperidinesStereoselective synthesis methodsProduction of specific diastereomers for biological evaluation ajchem-a.com

Pharmacophore Identification for Design of Novel Active Compounds

The identification of a pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity—is a fundamental goal of SAR studies. unina.it For derivatives of this compound, the pharmacophore model would consist of key features from both the substituted phenoxy ring and the piperidine moiety, positioned at a specific distance and orientation relative to each other.

A pharmacophore model is an abstraction of the crucial molecular features responsible for the binding of a set of ligands to a macromolecular target. unina.it These features can include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively ionizable groups. unina.it For instance, in a series of sigma receptor ligands, the pharmacophoric elements included two aromatic rings and a protonated amine on the piperidine/piperazine ring, which were crucial for interaction with the receptor. rsc.org

Once a pharmacophore model is established, it can be used as a template for the design of novel, potentially more potent and selective compounds. nih.govunina.it This ligand-based approach is particularly valuable when the three-dimensional structure of the biological target is unknown. unina.it Computational methods, such as docking analysis and molecular dynamics simulations, can further refine the understanding of how a ligand interacts with its target, helping to elucidate the key binding interactions that define the pharmacophore. rsc.org

The process often involves superimposing a series of active compounds to identify common structural features. unina.it This can lead to the creation of a hypothetical receptor model, or pseudo-receptor, which mimics the binding site and can be used to predict the binding affinities of new, untested molecules. unina.it The ultimate aim is to use this knowledge to rationally design novel molecules with improved therapeutic profiles. nih.gov

Future Directions and Research Opportunities

Development of Novel and Sustainable Synthetic Routes

The synthesis of piperidine-containing compounds is a cornerstone of medicinal chemistry. acs.org However, many traditional methods can be inefficient or environmentally burdensome. The development of novel and sustainable synthetic routes for 2-(2-methoxyphenoxy)piperidine is a critical area for future research, aiming to create more cost-effective and "green" manufacturing processes. nih.govnih.gov

Future synthetic research should focus on several key areas:

Catalytic Innovations: The use of novel catalytic systems, including transition metals and organocatalysts, can lead to more efficient and selective syntheses. acs.org For instance, iridium-catalyzed N-heterocyclization of primary amines with diols and gold-catalyzed oxidative amination of alkenes represent modern approaches to forming the piperidine (B6355638) ring. acs.org These methods could be adapted for the synthesis of this compound, potentially reducing the number of steps and improving atom economy.

Green Chemistry Approaches: Implementing principles of green chemistry is essential for sustainable pharmaceutical development. nih.gov This includes using water as a solvent, which has been shown to prevent racemization in certain stereoselective syntheses of piperidines, or employing flow chemistry for safer and more scalable reactions. acs.orgproteomexchange.org Research into replacing hazardous reagents, such as finding alternatives to piperidine itself in processes like solid-phase peptide synthesis, highlights the drive toward safer chemical practices. mdpi.com

Cascade Reactions: Designing one-pot cascade reactions that combine multiple synthetic steps, such as hydrogenation and functionalization, can significantly streamline the synthesis of complex piperidines. nih.gov For example, a reductive hydroamination/cyclization cascade of alkynes offers a direct route to the piperidine core. nih.gov

Synthetic StrategyPotential AdvantagesFuture Research Focus for this compound
Novel Catalysis Higher yields, improved stereoselectivity, reduced energy consumption. acs.orgAdapting gold, iridium, or palladium-catalyzed cyclization methods.
Green Chemistry Reduced environmental impact, increased safety, use of renewable resources. nih.govnih.govDevelopment of syntheses in aqueous media or utilizing flow electrochemistry. acs.orgproteomexchange.org
Cascade Reactions Fewer purification steps, reduced solvent waste, increased efficiency. nih.govDesigning a one-pot synthesis combining piperidine ring formation and phenoxy ether linkage.

Exploration of Undiscovered Molecular Interaction Profiles

A comprehensive understanding of a compound's therapeutic potential and off-target effects requires a thorough map of its interactions with biological macromolecules. While the primary targets of this compound might be hypothesized, its complete interaction profile is likely unknown.

Future research should employ a multi-pronged approach to uncover these interactions:

Chemoproteomics: This powerful technique uses chemical probes to identify the protein binding partners of a small molecule in a complex biological sample. nih.govnih.gov A derivative of this compound could be functionalized with a reactive group and a reporter tag to "fish" for its binding partners in cell lysates, revealing both expected and unexpected targets. proteomexchange.orgnih.gov

High-Throughput Screening (HTS): Screening large, diverse compound libraries against a wide array of biological targets is a standard method for hit identification. chemdiv.com Conversely, screening a single compound like this compound against a panel of hundreds of receptors, enzymes, and ion channels can reveal novel activities and provide a broad selectivity profile. thermofisher.comnih.gov

Structural Biology: Determining the three-dimensional structure of this compound bound to its protein targets is crucial for understanding the molecular basis of its activity. pitt.edu Techniques like X-ray crystallography and cryo-electron microscopy can provide atomic-level details of the interactions, guiding the design of more potent and selective analogs. nih.govnih.govacs.org Studies on other piperidine derivatives have successfully used these methods to elucidate binding modes. acs.orgmdpi.com

Application of Advanced Computational Methodologies for Predictive Research

Computational modeling is an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby saving time and resources. Applying these methods to this compound can accelerate the discovery process.

Key computational strategies for future investigation include:

Molecular Docking and Dynamics: These methods can predict how this compound binds to the active site of a protein and how stable that interaction is over time. acs.orgnih.gov Such studies have been used to understand the interactions of other piperidine derivatives with targets like the histamine (B1213489) H3 and sigma-1 receptors. acs.orgnih.gov

Pharmacophore Modeling: By identifying the key chemical features of this compound that are essential for its biological activity, pharmacophore models can be built. These models can then be used to virtually screen large compound databases for molecules with similar features but different core structures.

Quantum Mechanics (QM): QM calculations can provide a highly accurate description of the electronic structure of the molecule, helping to understand its reactivity and the nature of its interactions with protein residues. acs.org

Computational MethodApplication to this compound ResearchExpected Outcome
Molecular Docking Predicting binding poses within various protein targets.Identification of key interacting residues and potential biological targets. nih.gov
Molecular Dynamics Simulating the stability of the ligand-protein complex in a biological environment.Understanding the dynamics of the binding interaction and the role of solvent. nih.govmdpi.com
Pharmacophore Modeling Identifying essential structural features for activity.Guiding the design of new compounds with potentially improved properties. acs.org

Expansion of In Vitro Biological Target Profiling for Broader Therapeutic Potential

To fully explore the therapeutic utility of this compound, its biological effects must be characterized in a wide range of in vitro systems beyond simple binding assays.

Future research should broaden the scope of in vitro testing:

Disease-Relevant Cellular Assays: The compound should be tested in cell-based models that mimic various disease states. For example, given the prevalence of the piperidine scaffold in neuroscience, assays for neuroprotection, neurite outgrowth, or neurotransmitter reuptake would be highly relevant. nih.gov

High-Content Imaging (HCI): This technology allows for the automated microscopic analysis of cells, enabling the simultaneous measurement of multiple parameters like cell morphology, protein localization, and organelle health after treatment with the compound. This can provide an unbiased and comprehensive view of the compound's cellular effects.

Organoid and 3D Cell Culture: Moving beyond traditional 2D cell culture, testing in organoids or other 3D culture systems can provide more physiologically relevant data. These models better replicate the complex cell-cell and cell-matrix interactions of native tissue, offering a more accurate prediction of in vivo efficacy.

Target Engagement Assays: Techniques like the cellular thermal shift assay (CETSA) can be used to confirm that the compound is binding to its intended target within a cellular environment, a critical step in validating its mechanism of action. nih.gov

By systematically addressing these future research directions, the scientific community can build a comprehensive understanding of the chemical, biological, and therapeutic properties of this compound, paving the way for its potential development as a novel therapeutic agent.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.